molecular formula C9H9NO3 B6233841 6-methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one CAS No. 89433-16-9

6-methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B6233841
CAS No.: 89433-16-9
M. Wt: 179.2
InChI Key:
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Description

6-Methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methoxyacetic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with molecular targets such as DNA topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription processes . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-2,4-dihydro-1H-3,1-benzoxazin-2-one involves the condensation of 2-amino-4-methoxyphenol with ethyl chloroformate, followed by cyclization with sodium methoxide.", "Starting Materials": [ "2-amino-4-methoxyphenol", "ethyl chloroformate", "sodium methoxide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methoxyphenol in methanol.", "Step 2: Slowly add ethyl chloroformate to the solution while stirring.", "Step 3: Add sodium methoxide to the solution and stir for several hours.", "Step 4: Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] }

CAS No.

89433-16-9

Molecular Formula

C9H9NO3

Molecular Weight

179.2

Purity

0

Origin of Product

United States

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